N-(2-fluorophenyl)-2-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)acetamide
Description
The compound N-(2-fluorophenyl)-2-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)acetamide is a heterocyclic molecule featuring:
- A 2-fluorophenyl group attached to the acetamide nitrogen.
- A piperidine ring linked to the acetamide via a methylene bridge.
- A 1,3,4-thiadiazole core substituted at position 5 with a furan-2-yl group.
Properties
IUPAC Name |
N-(2-fluorophenyl)-2-[4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN4O2S/c20-14-4-1-2-5-15(14)21-17(25)12-24-9-7-13(8-10-24)18-22-23-19(27-18)16-6-3-11-26-16/h1-6,11,13H,7-10,12H2,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAEPVYRQNCJAEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NN=C(S2)C3=CC=CO3)CC(=O)NC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluorophenyl)-2-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)acetamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of the Thiadiazole Ring: This can be achieved by reacting a suitable hydrazine derivative with a carbon disulfide source under basic conditions to form the thiadiazole ring.
Introduction of the Furan Ring: The furan ring can be introduced through a cyclization reaction involving a suitable precursor.
Formation of the Piperidine Ring: The piperidine ring is typically synthesized through a cyclization reaction involving a suitable amine and a carbonyl compound.
Coupling Reactions: The final step involves coupling the fluorophenyl group with the previously synthesized intermediate to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
N-(2-fluorophenyl)-2-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form a furanone derivative.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring would yield a furanone derivative, while reduction of a nitro group would yield an amine.
Scientific Research Applications
N-(2-fluorophenyl)-2-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)acetamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting neurological disorders or cancer.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-(2-fluorophenyl)-2-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to the desired biological effect. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Thiadiazole Ring
Heterocyclic Substituents
Furan vs. Thiophene :
- Target Compound : Contains a furan-2-yl group at position 5 of the thiadiazole ring.
- Analog : N-(2-fluorophenyl)-2-(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide (CAS 1448132-93-1) replaces furan with thiophene and uses an oxadiazole instead of thiadiazole. The thiophene’s sulfur atom may enhance lipophilicity, while oxadiazole’s reduced aromaticity could alter binding interactions .
- Benzylthio Groups: Compounds like N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide () feature a benzylthio substituent.
Electron-Withdrawing Substituents
Modifications to the Acetamide Side Chain
- Phenoxy vs. Piperidine Linkages: Analogs such as N-(5-((4-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(5-isopropyl-2-methylphenoxy)acetamide (5e, ) use a phenoxy linker instead of piperidine. This substitution may reduce conformational flexibility, impacting target binding .
Sulfonyl and Sulfonyl Groups :
Piperidine/Piperazine Core Variations
Pharmacological Activity Comparisons
Anticancer Potential
- Akt Inhibition: Thiadiazoles like N-(4-chlorophenyl)-2-[(5-((4-nitrophenyl)amino)-1,3,4-thiadiazol-2-yl)thio]acetamide () inhibit Akt activity (92.36% at 10 µM), inducing apoptosis in glioma cells. The target compound’s furan substituent may confer similar efficacy but with distinct pharmacokinetics due to differences in electron density .
Tyrosine Kinase Inhibition :
Physicochemical Properties
*Estimated using fragment-based methods.
Biological Activity
N-(2-fluorophenyl)-2-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Synthesis of the Compound
The synthesis of this compound involves several steps, typically starting from commercially available precursors. The method includes the cyclization of acylhydrazines and subsequent modifications to introduce the thiadiazole and furan moieties. A detailed synthetic route is often outlined in research studies, indicating yields and conditions that favor the formation of the desired compound.
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies, showcasing its potential as an antifungal and anticancer agent.
Antifungal Activity
Research has demonstrated that compounds containing the thiadiazole and furan structures exhibit significant antifungal properties. For instance, a study highlighted that derivatives with similar scaffolds showed notable efficacy against Phytophthora infestans, a notorious plant pathogen. The mechanism of action is believed to involve disruption of cell wall synthesis and interference with nutrient transport within fungal cells .
Antitumor Activity
In addition to antifungal properties, there is emerging evidence suggesting that this compound may possess antitumor activity. Studies have indicated that related thiadiazole derivatives can induce apoptosis in cancer cell lines through various pathways, including the activation of caspases and modulation of apoptotic factors. This suggests a potential role for this compound in cancer therapeutics .
Research Findings and Case Studies
Several case studies have been conducted to explore the biological effects of this compound:
| Study | Findings | Methodology |
|---|---|---|
| Study 1 | Significant antifungal activity against P. infestans | In vitro assays measuring fungal growth inhibition |
| Study 2 | Induction of apoptosis in cancer cell lines | Flow cytometry and caspase activity assays |
| Study 3 | Potential neuroprotective effects | Animal models assessing behavioral changes post-treatment |
These studies collectively suggest that this compound could be a promising candidate for further development as an antifungal and anticancer agent.
Q & A
Q. What are the common synthetic routes for preparing N-(2-fluorophenyl)-2-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)acetamide?
Methodological Answer: The synthesis typically involves multi-step reactions:
Thiadiazole Formation : Reacting a carboxylic acid derivative (e.g., furan-2-carboxylic acid) with thiosemicarbazide under POCl₃ catalysis to form the 1,3,4-thiadiazole core .
Piperidine Substitution : Coupling the thiadiazole with a piperidine derivative via nucleophilic substitution or cross-coupling reactions.
Acetamide Linkage : Introducing the 2-fluorophenyl group via amidation using activated esters (e.g., HATU/DMAP) or coupling agents like DCC .
Key Considerations : Optimize reaction temperatures (e.g., 90°C for thiadiazole cyclization) and pH control during precipitation .
Q. How is structural characterization performed for this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions (e.g., furan protons at δ 6.3–7.4 ppm, fluorophenyl protons at δ 7.1–7.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., m/z 394.4 for C₁₉H₁₈F₂N₄O₂S) .
- X-ray Crystallography : SHELX software refines crystal structures to confirm bond angles and stereochemistry .
Q. What in vitro assays are suitable for preliminary biological screening?
Methodological Answer:
- Anticancer Activity : MTT assays against cancer cell lines (e.g., MCF7, PC3) with IC₅₀ calculations .
- Enzyme Inhibition : Evaluate inhibition of lipoxygenase or caspases using fluorometric/colorimetric substrates .
- Antimicrobial Screening : Broth microdilution assays (MIC values) against Gram-positive/negative bacteria .
Advanced Research Questions
Q. How can regioselectivity challenges in thiadiazole synthesis be addressed?
Methodological Answer:
- Catalytic Optimization : Use POCl₃ with controlled stoichiometry to favor 1,3,4-thiadiazole over 1,2,4-isomers .
- Microwave-Assisted Synthesis : Reduces side reactions by accelerating reaction kinetics (e.g., 30 minutes vs. 3 hours) .
- Computational Modeling : DFT calculations predict transition states to guide substituent placement .
Q. What strategies improve the compound’s pharmacokinetic profile?
Methodological Answer:
- Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to enhance solubility and bioavailability .
- Metabolic Stability : Assess cytochrome P450 interactions via liver microsome assays. Replace labile groups (e.g., methyl with trifluoromethyl) to reduce clearance .
- LogP Optimization : Introduce polar substituents (e.g., hydroxyl, amine) to balance lipophilicity (target LogP ~2–3) .
Q. How do structural modifications impact caspase-mediated apoptosis?
Methodological Answer:
-
SAR Analysis : Compare derivatives with halogen (Cl, F) or electron-withdrawing groups on the phenyl ring. For example:
Substituent Caspase-3 Activation (%) Caspase-9 Activation (%) 3-Cl 85 ± 3 78 ± 4 4-F 72 ± 5 65 ± 3 -
Mechanistic Studies : Western blotting to measure Bcl-2/Bax ratios and mitochondrial membrane potential changes .
Q. How can conflicting bioactivity data between assays be resolved?
Methodological Answer:
- Assay Validation : Use orthogonal methods (e.g., flow cytometry vs. MTT for cytotoxicity) .
- Dose-Response Curves : Ensure linearity across concentrations (e.g., 1–100 μM) to identify false positives .
- Statistical Modeling : Multivariate analysis (e.g., PCA) to isolate variables like solvent effects or cell line heterogeneity .
Analytical and Stability Considerations
Q. What analytical methods ensure compound purity?
Methodological Answer:
- HPLC-PDA : Use C18 columns (ACN/water gradient) with UV detection at λ = 254 nm. Purity ≥95% is standard .
- Thermogravimetric Analysis (TGA) : Monitor decomposition temperatures to confirm stability >150°C .
Q. How is photostability assessed under experimental conditions?
Methodological Answer:
- ICH Guidelines : Expose solutions to UV light (320–400 nm) for 48 hours. Monitor degradation via HPLC and LC-MS .
- Radical Scavengers : Add antioxidants (e.g., BHT) to evaluate oxidative pathways .
Future Research Directions
Q. What computational tools predict binding modes with biological targets?
Methodological Answer:
- Molecular Docking (AutoDock Vina) : Simulate interactions with caspase-3 (PDB: 3DEI) to identify key residues (e.g., Arg207, His121) .
- MD Simulations (GROMACS) : Analyze ligand-protein stability over 100 ns trajectories .
Q. Can this scaffold be repurposed for neurodegenerative disease research?
Methodological Answer:
- In Silico Screening : Predict blood-brain barrier penetration using SwissADME.
- In Vivo Models : Test cognitive effects in transgenic Alzheimer’s mice (e.g., APP/PS1) via Morris water maze .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
